molecular formula C20H24N4O4S B2490652 Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanoyl)piperazine-1-carboxylate CAS No. 1049423-11-1

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanoyl)piperazine-1-carboxylate

Cat. No.: B2490652
CAS No.: 1049423-11-1
M. Wt: 416.5
InChI Key: BIPLAGMTEZWPSW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanoyl)piperazine-1-carboxylate is a piperazine-based compound featuring a benzamidothiazole moiety linked via a propanoyl group. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name

ethyl 4-[3-(2-benzamido-1,3-thiazol-4-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-2-28-20(27)24-12-10-23(11-13-24)17(25)9-8-16-14-29-19(21-16)22-18(26)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPLAGMTEZWPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target compound’s architecture necessitates a convergent synthesis approach, wherein the benzamidothiazole and piperazine-propanoyl segments are constructed separately before final coupling. Key challenges include ensuring regioselectivity during thiazole ring formation, managing nucleophilic reactivity of piperazine nitrogens, and optimizing coupling reactions to avoid side products.

Retrosynthetic Analysis

Disassembly of the molecule reveals three primary synthons:

  • 2-Benzamidothiazol-4-yl propanoyl chloride : Derived from 2-aminothiazole via benzoylation and subsequent propanoylation.
  • Piperazine-1-carboxylate : Generated through ethyl chloroformate-mediated protection of piperazine.
  • Amide coupling : Uniting the two fragments via nucleophilic acyl substitution.

Detailed Preparation Methods

Synthesis of 2-Benzamidothiazol-4-yl Propanoyl Chloride

Thiazole Core Formation

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 2-aminothiazol-4-yl scaffold:

  • Reactants :
    • α-Bromo ketone (e.g., 4-bromoacetylacetone)
    • Thiobenzamide
  • Conditions :
    • Ethanol reflux, 12–24 hours
    • Acidic workup (HCl) to precipitate the thiazole intermediate

This yields 2-aminothiazol-4-yl derivatives, which are subsequently benzoylated using benzoyl chloride in dichloromethane with triethylamine as a base.

Propanoylation

The propanoyl side chain is introduced via Friedel-Crafts acylation:

  • Reactants :
    • 2-Benzamidothiazole
    • Propionyl chloride
  • Conditions :
    • Anhydrous AlCl₃ catalyst in dichloromethane, 0°C → room temperature, 6 hours
    • Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Piperazine-1-carboxylate Preparation

Piperazine undergoes selective N-alkylation to install the ethyl carboxylate group:

  • Reactants :
    • Piperazine (excess)
    • Ethyl chloroformate
  • Conditions :
    • Dropwise addition of ethyl chloroformate to piperazine in THF at 0°C
    • Stir for 2 hours, filter excess piperazine, and concentrate under vacuum.

Final Coupling Reaction

The propanoyl chloride and piperazine carboxylate are coupled using Schotten-Baumann conditions:

  • Reactants :
    • 2-Benzamidothiazol-4-yl propanoyl chloride
    • Ethyl piperazine-1-carboxylate
  • Conditions :
    • Dichloromethane, 0°C
    • Triethylamine (2.5 equiv.) as acid scavenger
    • Stir for 12 hours, wash with NaHCO₃, dry over MgSO₄, and purify via flash chromatography.

Optimization and Characterization

Yield Optimization

Step Solvent Catalyst Temperature Yield (%)
Thiazole formation Ethanol None Reflux 65–70
Benzoylation DCM Et₃N 0°C → RT 82
Propanoylation DCM AlCl₃ 0°C → RT 75
Piperazine alkylation THF None 0°C 90
Final coupling DCM Et₃N RT 68

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 1.21 (t, 3H, J=7.1 Hz, CH₂CH₃)
    • δ 3.45–3.60 (m, 8H, piperazine)
    • δ 7.52–7.89 (m, 5H, benzamide aryl)
    • δ 8.21 (s, 1H, thiazole H-5).
  • HRMS (ESI+) :

    • Calculated for C₂₀H₂₃N₃O₄S [M+H]⁺: 434.1489
    • Observed: 434.1492.

Challenges and Alternatives

Regioselectivity in Thiazole Synthesis

Competing pathways during Hantzsch synthesis may yield 4- or 5-substituted thiazoles. Employing electron-deficient thiobenzamides and low-temperature conditions favors the desired 4-isomer.

Piperazine Reactivity Control

The piperazine’s secondary amines necessitate protection-deprotection strategies. Ethyl chloroformate selectively alkylates one nitrogen, while the remaining amine reacts with the propanoyl chloride.

Applications and Derivatives

While biological data for this specific compound are unavailable, structurally analogous benzothiazole-piperazine hybrids demonstrate anticancer activity against lung carcinoma and hepatocytes. Modifications to the propanoyl chain or benzamide group could modulate target selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanoyl)piperazine-1-carboxylate has a complex structure characterized by the presence of a piperazine ring, a thiazole moiety, and an ethyl ester functional group. The molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, and it has a molecular weight of approximately 354.44 g/mol. The compound's unique structure contributes to its biological activity, making it a candidate for various applications.

Anticancer Potential

Recent studies have indicated that compounds containing piperazine and thiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that similar derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Activity

The thiazole ring in the compound is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. This compound may also exhibit such activity, making it a potential candidate for developing new antimicrobial agents .

Neurological Applications

Piperazine derivatives are being explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. This compound may interact with serotonin receptors, influencing mood and anxiety levels . This potential opens avenues for research into novel treatments for psychiatric disorders.

Drug Development and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with thiazole derivatives. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and therapeutic use.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of piperazine derivatives, this compound was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The quinazolinone group in introduces a hydrogen-bond acceptor (ketone), which may enhance solubility or target binding.
  • Electron-Withdrawing/Donating Groups : The chloro substituent in and methoxy groups in alter electronic properties, affecting reactivity and metabolic stability.

Physicochemical Properties

  • Solubility: The benzamidothiazole group in the target compound may reduce aqueous solubility compared to the indole derivative () due to increased hydrophobicity. The quinazolinone analog () likely has moderate solubility due to its ketone group.
  • Spectroscopic Data: NMR data for related compounds (e.g., ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate in ) suggests characteristic piperazine proton signals at δ 3.4–4.0 ppm and ester carbonyl carbons at ~170 ppm in $^{13}\text{C}$-NMR.

Biological Activity

Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which comprises a piperazine moiety linked to a benzamidothiazole group. Its molecular formula is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 350.45 g/mol. The presence of the thiazole ring and piperazine structure suggests potential interactions with various biological targets.

This compound exhibits several biological activities that may be attributed to its structural components:

  • Serotonergic Activity : Similar to other piperazine derivatives, this compound may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions .
  • Dopaminergic Effects : The compound could influence dopamine levels, potentially leading to stimulant effects akin to those observed with amphetamines .
  • Cytotoxicity : Preliminary studies suggest that derivatives of piperazine can exhibit cytotoxic effects on various cell lines, indicating a need for further investigation into the safety profile of this compound .

Pharmacological Profile

The pharmacological profile of this compound aligns with that of other piperazine derivatives, which are often characterized as central nervous system stimulants. The following table summarizes key findings related to its biological activity:

Activity Description
Stimulant Effects Potentially increases dopamine and norepinephrine levels, leading to stimulation.
Hallucinogenic Effects May produce perceptual changes through serotonergic pathways.
Cytotoxicity Exhibits concentration-dependent cytotoxic effects in vitro.
Neurotoxicity Possible adverse effects on neuronal health due to increased neurotransmitter levels.

Study on Piperazine Derivatives

A study evaluating various piperazine derivatives indicated that compounds similar to this compound can lead to significant increases in serotonin and dopamine levels in animal models. These effects were associated with both desirable outcomes (e.g., enhanced mood) and adverse effects (e.g., increased risk of serotonin syndrome) .

Clinical Observations

Reports from clinical settings have noted instances where similar compounds were associated with severe side effects, including hyperthermia and cardiovascular complications. These findings underscore the importance of understanding the full pharmacological profile and potential risks associated with this compound .

Q & A

Q. What are the standard protocols for synthesizing Ethyl 4-(3-(2-benzamidothiazol-4-yl)propanoyl)piperazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a benzamidothiazole intermediate to a propanoyl-piperazine scaffold. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .
    Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 1:2 ethyl acetate/hexane) and confirm final purity via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the piperazine ring (δ 3.4–3.8 ppm, multiplet) and benzamidothiazole protons (δ 7.2–8.1 ppm, aromatic) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group .
  • Stability testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>80%)?

  • Methodological Answer :
  • Catalyst screening : Test Pd/C or CuI for coupling steps to reduce side-product formation .
  • Temperature gradients : Optimize exothermic steps (e.g., acylation) using reflux (80–100°C) with slow reagent addition .
  • Solvent effects : Compare DMF vs. THF for solubility and reaction kinetics using DOE (Design of Experiments) .
    Data Analysis : Use ANOVA to identify significant factors (p < 0.05) impacting yield .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Key residues (e.g., Asp86 in EGFR) may form hydrogen bonds with the benzamidothiazole moiety .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO) with IC50 values from enzyme assays .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Assay validation : Replicate cytotoxicity studies (e.g., MTT assay) in triplicate using standardized cell lines (e.g., HeLa, MCF-7) .
  • Purity verification : Re-characterize batches with conflicting results via LC-MS to rule out impurities .
  • Target profiling : Use kinome-wide screening (Eurofins KinaseProfiler) to identify off-target effects .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the piperazine ring?

  • Methodological Answer :
  • Dynamic effects : Piperazine conformers may cause peak splitting. Use variable-temperature NMR (25–60°C) to observe coalescence .
  • Metal impurities : Chelation with residual catalysts (e.g., Cu) can distort signals. Treat samples with EDTA wash .

Q. How to address discrepancies in IC50 values between enzymatic and cell-based assays?

  • Methodological Answer :
  • Membrane permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake limitations. A logP >3 suggests poor solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

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